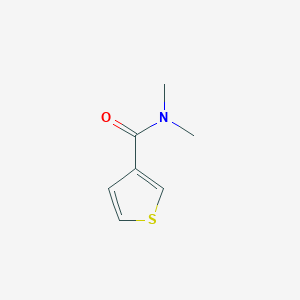

N,N-dimethylthiophene-3-carboxamide

CAS No.: 59906-37-5

Cat. No.: VC3804119

Molecular Formula: C7H9NOS

Molecular Weight: 155.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 59906-37-5 |

|---|---|

| Molecular Formula | C7H9NOS |

| Molecular Weight | 155.22 g/mol |

| IUPAC Name | N,N-dimethylthiophene-3-carboxamide |

| Standard InChI | InChI=1S/C7H9NOS/c1-8(2)7(9)6-3-4-10-5-6/h3-5H,1-2H3 |

| Standard InChI Key | CMZHFIPCSRETSP-UHFFFAOYSA-N |

| SMILES | CN(C)C(=O)C1=CSC=C1 |

| Canonical SMILES | CN(C)C(=O)C1=CSC=C1 |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

N,N-Dimethylthiophene-3-carboxamide is defined by its thiophene backbone—a five-membered aromatic ring containing one sulfur atom—and a carboxamide group at the 3-position, where the nitrogen atom is substituted with two methyl groups. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 59906-37-5 | |

| IUPAC Name | N,N-dimethylthiophene-3-carboxamide | |

| Molecular Formula | ||

| SMILES Notation | CN(C)C(=O)C1=CSC=C1 | |

| InChIKey | CMZHFIPCSRETSP-UHFFFAOYSA-N |

The planar thiophene ring contributes to aromatic stability, while the electron-withdrawing carboxamide group influences reactivity at the α-positions of the ring .

Synthesis and Reaction Pathways

General Synthetic Strategies

The synthesis of N,N-dimethylthiophene-3-carboxamide derivatives often involves cyclization reactions or functionalization of preformed thiophene rings. A patented method for analogous thiophenes involves:

-

Mercaptoketone Formation: Reacting α-haloketones (e.g., 3-chloro-2-butanone) with sodium hydrosulfide (NaSH) in a biphasic system (water/toluene) to yield α-mercaptoketones .

-

Cyclization with Acrylates: Treating the mercaptoketone with methyl-3-methoxyacrylate in the presence of sodium methoxide (NaOMe) to form tetrahydrothiophene intermediates .

-

Aromatization: Acid-catalyzed dehydration (e.g., HCl) converts tetrahydrothiophenes to aromatic thiophenes .

For N,N-dimethylthiophene-3-carboxamide specifically, subsequent amidation of a thiophene-3-carboxylic acid precursor with dimethylamine would introduce the dimethylcarboxamide group .

Optimization Challenges

-

Solvent Selection: Aprotic solvents like toluene enhance reaction efficiency by minimizing side reactions .

-

Base Catalysis: Alkoxide bases (e.g., NaOMe) at 0.025–0.2 equivalents improve yields of tetrahydrothiophene intermediates .

-

Temperature Control: Maintaining reactions below 35°C prevents decomposition of sensitive intermediates .

Applications and Functional Derivatives

Agrochemical Intermediates

Thiophene carboxamides serve as precursors in fungicide synthesis. For example, U.S. Patent 5,486,621 describes 3-carbomethoxy-4,5-dimethylthiophene as a key intermediate for antifungal agents . While N,N-dimethylthiophene-3-carboxamide itself is not directly cited in pesticidal applications, its structural analogs highlight the role of thiophene carboxamides in agrochemical design .

Materials Science

The electron-deficient thiophene ring in N,N-dimethylthiophene-3-carboxamide makes it a candidate for:

-

Conductive Polymers: Thiophene derivatives are widely used in organic semiconductors.

-

Coordination Chemistry: The carboxamide group can act as a ligand for transition metals, facilitating catalyst design.

Comparative Analysis of Thiophene Carboxamides

The following table contrasts N,N-dimethylthiophene-3-carboxamide with structurally related compounds:

Future Research Directions

Pharmacological Exploration

Despite limited current data, the compound’s bioisosteric potential (e.g., replacing benzene rings in drug candidates) warrants investigation into:

-

Antimicrobial Activity: Testing against Gram-positive/negative bacteria.

-

Kinase Inhibition: Screening for interactions with cancer-related kinases.

Process Optimization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume